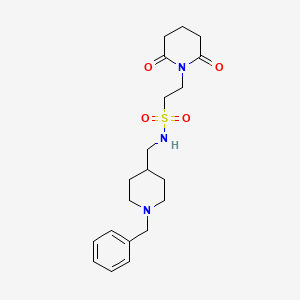
4-Ethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 22494-02-6 . It has a molecular weight of 161.25 . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of this compound has been achieved by the organoaluminum promoted modified Beckmann rearrangement involving the oxime sulfonate of (3)-3-ethylindan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 161.25 .
科学的研究の応用
Antibiotic Properties
The compound 4-Ethyl-1,2,3,4-tetrahydroquinoline has shown promise in the field of antibiotics. A study highlighted the discovery of a tetrahydroquinoline derivative, helquinoline, exhibiting significant biological activity against bacteria and fungi. This derivative was derived from Janibacter limosus cultures, suggesting the potential of this compound derivatives in developing new antibiotics (Asolkar et al., 2004).
Synthetic Chemistry
In synthetic chemistry, this compound and its derivatives have been utilized in creating complex molecular structures. One study described the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates. This process was catalyzed by Lewis acid, demonstrating the compound's versatility in synthesizing a range of chemical structures (Lu & Shi, 2007).
Enantioselective Synthesis
The field of enantioselective synthesis, crucial for creating specific drug molecules, has also seen applications of this compound. An efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline was demonstrated, with (R)-4-Ethyl-1,2,3,4-tetrahydroquinoline being obtained via the organoaluminum promoted modified Beckmann rearrangement. This highlights the compound's role in producing optically active, non-racemic chiral molecules, a critical aspect in pharmaceutical manufacturing (Mani & Wu, 2000).
Pharmacological Research
In pharmacological research, the compound's derivatives have been synthesized and examined for dopamine-like ability to dilate the renal artery. This study found that the N-methyl derivative of a homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline showed potency comparable to certain antidepressant agents, indicating its potential use in developing new pharmacological agents (Jacob et al., 1981).
Ocular Hypotensive Action
Moreover, a novel tetrahydroquinoline analog, including a derivative based on 1-ethyl-1,2,3,4-tetrahydroquinoline, was synthesized and tested for ocular hypotensive action. This study provides insights into the physicochemical properties that might explain the pharmacological activities of these compounds, opening avenues for new treatments in ocular conditions (Pamulapati & Schoenwald, 2011).
Safety and Hazards
The safety information for 4-Ethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Relevant Papers
The relevant papers retrieved include a paper on the efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline . Another paper discusses the recent syntheses of 1,2,3,4-Tetrahydroquinolines .
作用機序
Target of Action
The primary target of 4-Ethyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that plays a pivotal role in the production of pro-inflammatory cytokines and the differentiation of CD4+T cells into Th17 cells . It is considered an attractive therapeutic target for the treatment of various diseases, including prostate cancer .
Mode of Action
This compound derivatives act as inverse agonists of RORγ . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The inhibitory potency of these compounds is elucidated through their interaction with the ligand-binding domain of RORγ .
Biochemical Pathways
It is known that the compound’s action on rorγ has a direct impact on theTh17/IL-17 pathway . This pathway is crucial for immune responses, and its modulation can have significant effects on various biological processes.
Result of Action
The action of this compound results in the inhibition of colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, the compound effectively suppresses tumor growth in xenograft tumor models .
Action Environment
It is known that the synthesis of tetrahydroquinoline derivatives can be influenced by various factors, including the choice of catalyst .
特性
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKOUAMOLNBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

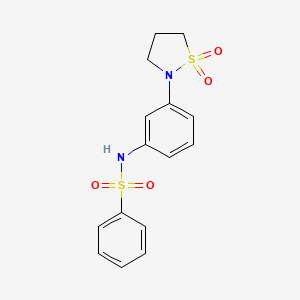
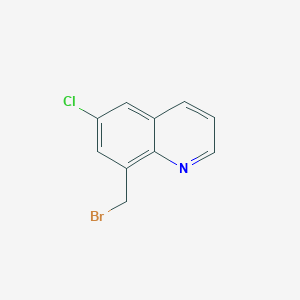
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
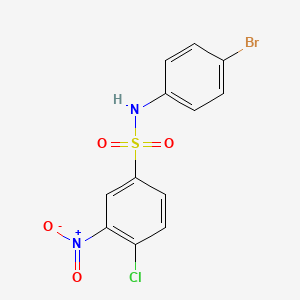


![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
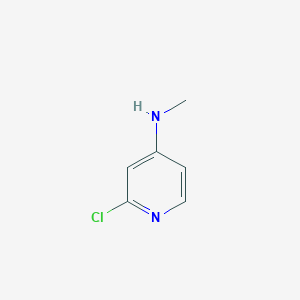
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
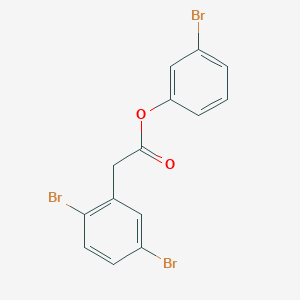
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)
